molecular formula C17H16FN3O4 B6120121 3-fluoro-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide

3-fluoro-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide

Cat. No. B6120121
M. Wt: 345.32 g/mol
InChI Key: VZWOFQFPPGTUIA-AWQFTUOYSA-N
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Description

3-fluoro-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and has a unique structure that makes it an interesting subject of study.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide involves the inhibition of specific enzymes that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-fluoro-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide in lab experiments is its specificity towards cancer cells. This compound has been shown to have minimal effects on normal cells, making it a promising candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-fluoro-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide. One direction is to explore its potential as a cancer therapeutic agent and to investigate its efficacy in preclinical and clinical studies. Another direction is to study its mechanism of action in more detail and to identify other targets that may be involved in its anti-cancer effects. Additionally, research can be conducted to improve the solubility and bioavailability of this compound to enhance its potential as a cancer therapy.

Synthesis Methods

The synthesis of 3-fluoro-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate to form 2-(4-hydroxy-3-methoxybenzylidene)hydrazine. This intermediate is then reacted with 3-fluoro-2-oxo-N-(2-oxoethyl)benzamide to form the final product.

Scientific Research Applications

3-fluoro-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

3-fluoro-N-[2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4/c1-25-15-7-11(5-6-14(15)22)9-20-21-16(23)10-19-17(24)12-3-2-4-13(18)8-12/h2-9,22H,10H2,1H3,(H,19,24)(H,21,23)/b20-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWOFQFPPGTUIA-AWQFTUOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-N-({N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

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